molecular formula C6H8BrNO2S2 B13867033 5-bromo-N,N-dimethylthiophene-2-sulfonamide CAS No. 68848-50-0

5-bromo-N,N-dimethylthiophene-2-sulfonamide

Cat. No.: B13867033
CAS No.: 68848-50-0
M. Wt: 270.2 g/mol
InChI Key: BDZUJXMQIUSZCP-UHFFFAOYSA-N
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Description

5-bromo-N,N-dimethylthiophene-2-sulfonamide is a chemical compound with the molecular formula C6H8BrNO2S2 and a molecular weight of 270.17 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a thiophene ring substituted with a sulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-bromo-N,N-dimethylthiophene-2-sulfonamide typically involves the bromination of N,N-dimethylthiophene-2-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the thiophene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst to achieve high yields and purity .

Chemical Reactions Analysis

5-bromo-N,N-dimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-bromo-N,N-dimethylthiophene-2-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-bromo-N,N-dimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or disrupt cellular processes by forming covalent bonds or non-covalent interactions with target molecules .

Comparison with Similar Compounds

5-bromo-N,N-dimethylthiophene-2-sulfonamide can be compared with other similar compounds, such as:

Properties

CAS No.

68848-50-0

Molecular Formula

C6H8BrNO2S2

Molecular Weight

270.2 g/mol

IUPAC Name

5-bromo-N,N-dimethylthiophene-2-sulfonamide

InChI

InChI=1S/C6H8BrNO2S2/c1-8(2)12(9,10)6-4-3-5(7)11-6/h3-4H,1-2H3

InChI Key

BDZUJXMQIUSZCP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(S1)Br

Origin of Product

United States

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